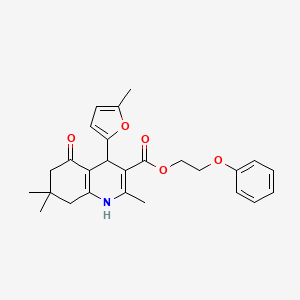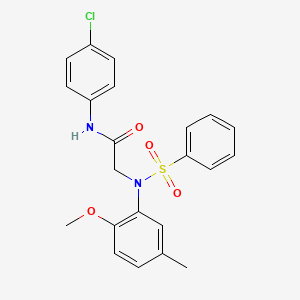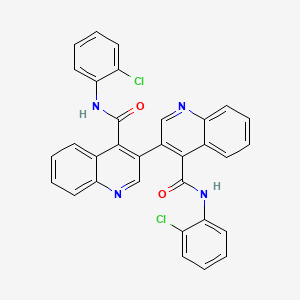![molecular formula C27H31N3 B5235414 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5235414.png)
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole, also known as DMCM, is a synthetic compound that belongs to the class of carbazoles. It has been extensively studied for its pharmacological properties and has shown potential in the treatment of various neurological disorders.
Mécanisme D'action
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of the receptor and increasing the effects of GABA. GABA is the main inhibitory neurotransmitter in the brain, and its activity is crucial for maintaining normal brain function. By enhancing the activity of the GABA-A receptor, this compound can reduce neuronal excitability and produce sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It can reduce anxiety and produce sedation in animal models, and has been shown to be effective in reducing seizures in epilepsy models. This compound has also been shown to have antinociceptive effects, reducing pain sensitivity in animal models. Additionally, this compound has been shown to have effects on sleep, increasing total sleep time and reducing the time it takes to fall asleep.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the GABA-A receptor. This compound is also relatively easy to synthesize, allowing for large-scale production. However, this compound has some limitations for lab experiments. It has a relatively short half-life, requiring frequent dosing in animal models. Additionally, this compound can produce side effects such as ataxia and impaired motor coordination, which can complicate behavioral assays.
Orientations Futures
There are several future directions for 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole research. One area of interest is the development of more selective GABA-A receptor modulators, which could produce fewer side effects and have greater therapeutic potential. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems, such as the serotonin and dopamine systems. Finally, there is potential for the development of this compound analogs with improved pharmacological properties, such as longer half-life or greater potency.
Méthodes De Synthèse
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Suzuki coupling, and Buchwald-Hartwig coupling. The most commonly used method for this compound synthesis is the Pictet-Spengler reaction, which involves the condensation of 2,5-dimethoxyaniline and 4-(2,5-dimethylphenyl)-1-piperazine in the presence of a strong acid catalyst.
Applications De Recherche Scientifique
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole has been extensively studied for its pharmacological properties, particularly its ability to modulate the GABA-A receptor. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. This compound has also been investigated for its potential in the treatment of various neurological disorders, including epilepsy, anxiety disorders, and sleep disorders.
Propriétés
IUPAC Name |
3-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3/c1-4-30-25-8-6-5-7-23(25)24-18-22(11-12-26(24)30)19-28-13-15-29(16-14-28)27-17-20(2)9-10-21(27)3/h5-12,17-18H,4,13-16,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDKMJIOHKUHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C4=C(C=CC(=C4)C)C)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5235333.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5235340.png)


![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5235374.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5235377.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5235399.png)
![2-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5235407.png)
![(3aS*,6aR*)-3-[2-(2-pyridinyl)ethyl]-5-(1,3-thiazol-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5235420.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)



![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)